

N,N-Diethylmethylamine: A Versatile Catalyst in Organic Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **N,N-Diethylmethylamine**

Cat. No.: **B1195487**

[Get Quote](#)

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

N,N-Diethylmethylamine (DEMA), a tertiary amine with the chemical formula $\text{CH}_3\text{N}(\text{C}_2\text{H}_5)_2$, is a versatile and effective base catalyst for a variety of organic reactions. Its utility stems from its basicity and steric hindrance, which can influence reaction rates and selectivity. This document provides detailed application notes and protocols for the use of DEMA in several key organic transformations, including Knoevenagel condensation, Michael addition, and the Henry reaction.

Physicochemical Properties of N,N-Diethylmethylamine

A sound understanding of the physical and chemical properties of DEMA is crucial for its safe and effective use in the laboratory.

Property	Value	Reference
Molecular Formula	C ₅ H ₁₃ N	[1] [2] [3]
Molar Mass	87.16 g/mol	[1] [2]
Appearance	Clear, colorless to pale yellow liquid	[2] [4] [5]
Boiling Point	63-65 °C	[1] [2]
Density	0.72 g/mL at 25 °C	[1]
pKa of Conjugate Acid	10.35	[4]
Solubility in Water	310.5 g/L	[4]
CAS Number	616-39-7	[1] [2] [3] [6]

Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation, involving the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst.[\[7\]](#)[\[8\]](#) DEMA can serve as an efficient catalyst for this transformation.

Application Notes:

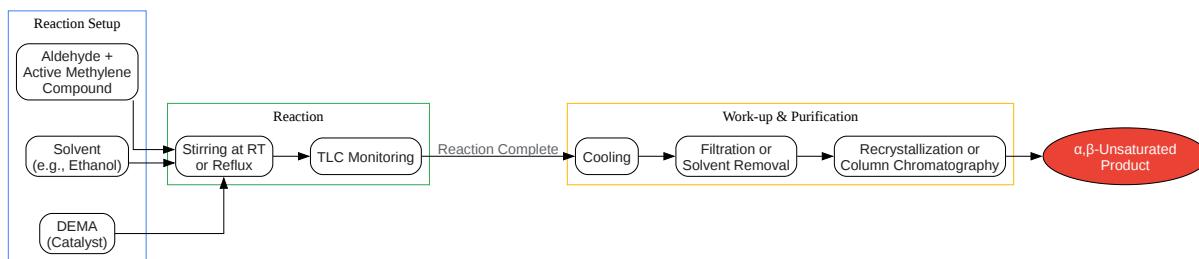
DEMA's efficacy as a catalyst in the Knoevenagel condensation is comparable to other weak amine bases.[\[9\]](#) The reaction mechanism involves the deprotonation of the active methylene compound by DEMA to form a nucleophilic enolate, which then attacks the carbonyl carbon of the aldehyde or ketone. A subsequent dehydration step yields the α,β -unsaturated product.[\[7\]](#)

The choice of solvent can influence the reaction rate and yield. While the reaction can be performed under solvent-free conditions, solvents such as ethanol, toluene, or water can also be employed.[\[8\]](#)[\[10\]](#)

Quantitative Data:

The following table summarizes the results for a Knoevenagel condensation of various aromatic aldehydes with active methylene compounds catalyzed by a diethylamine-

functionalized polyethylene glycol, which serves as a good model for the catalytic activity of DEMA.[10]


Aldehyde	Active Methylene Compound	Product	Yield (%)
Benzaldehyde	Malononitrile	2-(Benzylidene)malononitrile	95
4-Chlorobenzaldehyde	Malononitrile	2-(4-Chlorobenzylidene)malononitrile	98
4-Nitrobenzaldehyde	Malononitrile	2-(4-Nitrobenzylidene)malononitrile	97
Benzaldehyde	Ethyl Cyanoacetate	Ethyl 2-cyano-3-phenylacrylate	93
4-Chlorobenzaldehyde	Ethyl Cyanoacetate	Ethyl 2-cyano-3-(4-chlorophenyl)acrylate	96

Experimental Protocol:

General Procedure for DEMA-Catalyzed Knoevenagel Condensation:

- To a round-bottom flask, add the aldehyde (1.0 eq), the active methylene compound (1.0-1.2 eq), and a suitable solvent (e.g., ethanol, 5 mL per mmol of aldehyde).
- Add **N,N-Diethylmethylamine** (0.1-0.2 eq) to the mixture.
- Stir the reaction mixture at room temperature or heat under reflux, monitoring the progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- If a precipitate forms, filter the solid product and wash it with cold solvent.

- If no precipitate forms, remove the solvent under reduced pressure.
- Purify the crude product by recrystallization or column chromatography.

[Click to download full resolution via product page](#)

Caption: Workflow for Knoevenagel Condensation using DEMA.

Michael Addition

The Michael addition is a highly versatile method for the formation of carbon-carbon and carbon-heteroatom bonds, involving the 1,4-conjugate addition of a nucleophile (Michael donor) to an α,β -unsaturated carbonyl compound (Michael acceptor).^{[11][12]} DEMA can effectively catalyze this reaction by activating the Michael donor.

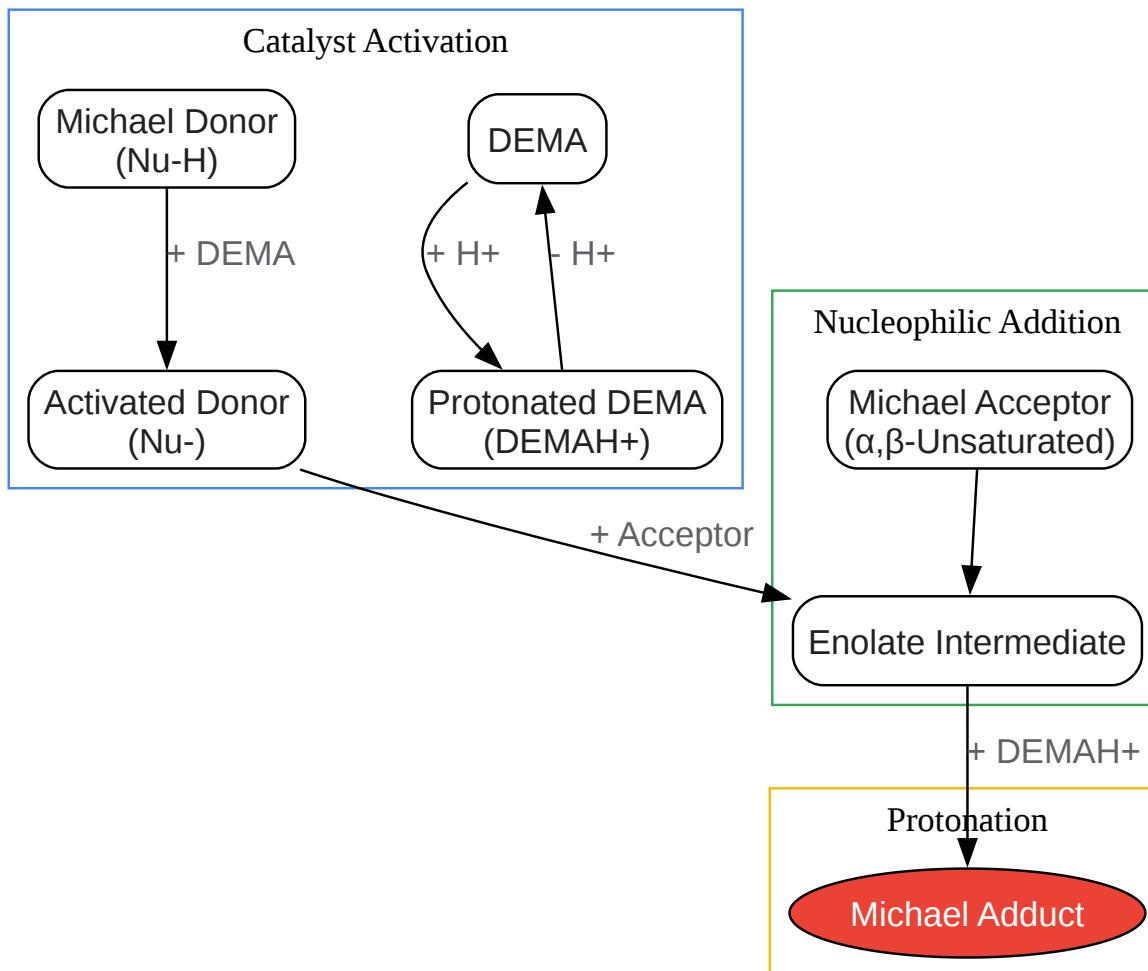
Application Notes:

In a typical DEMA-catalyzed Michael addition, the amine acts as a base to deprotonate the Michael donor, generating a soft nucleophile that adds to the β -position of the Michael acceptor.^[12] This reaction is widely used in the synthesis of a variety of organic compounds, including 1,5-dicarbonyl compounds.^[12]

Common Michael donors include malonates, cyanoacetates, nitroalkanes, and thiols. Michael acceptors are typically α,β -unsaturated ketones, esters, nitriles, and sulfones.

Quantitative Data:

The following table provides representative yields for the Michael addition of various nucleophiles to α,β -unsaturated compounds using a base catalyst, which can be indicative of the results achievable with DEMA.


Michael Donor	Michael Acceptor	Catalyst	Solvent	Yield (%)
Diethyl Malonate	Chalcone	DBU	Toluene	95
Thiophenol	Diethyl Maleate	Triethylamine	THF	>95
Nitromethane	Chalcone	TBAF	THF	92
Aniline	Ethyl Acrylate	None	Neat	98

Experimental Protocol:

General Procedure for DEMA-Catalyzed Michael Addition:

- In a flask, dissolve the Michael acceptor (1.0 eq) and the Michael donor (1.0-1.5 eq) in a suitable solvent (e.g., THF, acetonitrile).
- Add **N,N-Diethylmethylamine** (0.1-0.3 eq) to the solution.
- Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction by TLC or GC-MS.
- After the reaction is complete, quench the reaction by adding a dilute acid solution (e.g., 1 M HCl).
- Extract the product with an organic solvent (e.g., ethyl acetate).
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

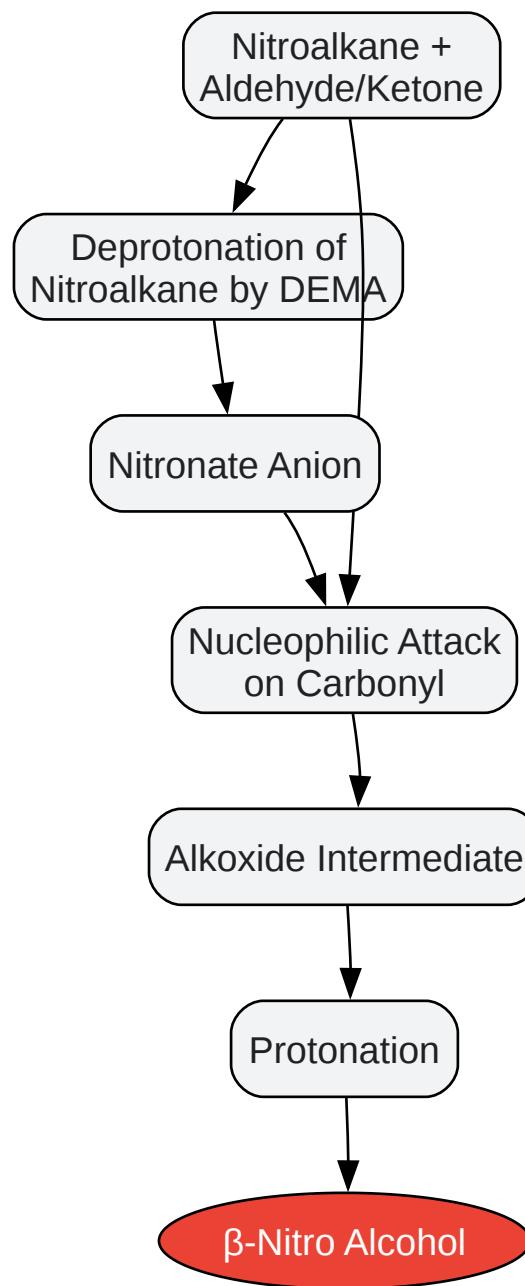
- Purify the residue by column chromatography to obtain the desired Michael adduct.

[Click to download full resolution via product page](#)

Caption: General mechanism of a DEMA-catalyzed Michael addition.

Henry Reaction (Nitroaldol Reaction)

The Henry reaction is a classic carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde or ketone, catalyzed by a base. The resulting β -nitro alcohol is a valuable synthetic intermediate that can be further transformed into amino alcohols or α -hydroxy carboxylic acids. DEMA can be employed as a catalyst for this transformation.


Application Notes:

DEMA acts as a base to deprotonate the α -carbon of the nitroalkane, forming a nitronate anion. This nucleophile then attacks the carbonyl carbon of the aldehyde or ketone. Subsequent protonation of the resulting alkoxide yields the β -nitro alcohol. The reaction is typically carried out in a protic solvent like ethanol or methanol.

Experimental Protocol:

General Procedure for DEMA-Catalyzed Henry Reaction:

- To a stirred solution of the aldehyde or ketone (1.0 eq) in a suitable solvent (e.g., ethanol), add the nitroalkane (1.5-2.0 eq).
- Add **N,N-Diethylmethylamine** (0.2-0.5 eq) dropwise to the mixture at room temperature.
- Continue stirring at room temperature and monitor the reaction progress by TLC.
- Once the reaction is complete, acidify the mixture with a dilute acid (e.g., acetic acid or 1 M HCl) to neutralize the catalyst.
- Remove the solvent under reduced pressure.
- Extract the product with an appropriate organic solvent.
- Wash the organic layer, dry it over an anhydrous salt, and concentrate it.
- Purify the crude β -nitro alcohol by column chromatography.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Novel Methodologies for Chemical Activation in Organic Synthesis under Solvent-Free Reaction Conditions | MDPI [mdpi.com]
- 4. alfachemic.com [alfachemic.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. odr.chalmers.se [odr.chalmers.se]
- 7. nbinno.com [nbino.com]
- 8. benchchem.com [benchchem.com]
- 9. Knoevenagel Condensation | Thermo Fisher Scientific - US [thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Organic Syntheses Procedure [orgsyn.org]
- To cite this document: BenchChem. [N,N-Diethylmethylamine: A Versatile Catalyst in Organic Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1195487#n-n-diethylmethylamine-as-a-catalyst-in-organic-reactions>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com